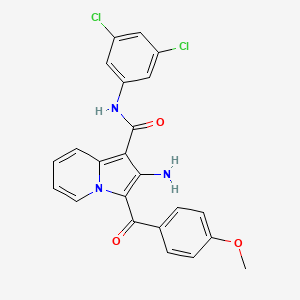
N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Synthesis and Chemical Properties
- Synthesis of Pyridine Derivatives: Pyridine derivatives exhibit significant chemical and pharmacological properties. Research has demonstrated the synthesis and toxicity assessment of specific pyridine derivatives against agricultural pests, indicating the potential of N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride in contributing to the development of new insecticides or agrochemicals (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Materials Science
- Polyimides with Pyridine Units: Research into polyimides containing pyridine and biphenyl units highlights the relevance of pyridine derivatives in creating materials with desirable thermal, mechanical, and optical properties. Such materials could find applications in electronics, aerospace, or as coatings due to their high transparency and stability (Guan et al., 2015).
Pharmacology and Medicinal Chemistry
- Antiviral Activity: Compounds structurally related to pyridine derivatives have been explored for their antiviral activities. For example, specific diamino pyrimidine derivatives have shown marked inhibition of retrovirus replication, suggesting that N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride could be a candidate for further antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Catalysis
- Catalytic Applications: The design and synthesis of palladium complexes incorporating iminopyridine ligands have shown significant potential in catalysis, particularly in ethylene dimerization. This indicates the broader applicability of pyridine derivatives in developing catalysts for industrial processes (Nyamato, Ojwach, & Akerman, 2015).
Corrosion Inhibition
- Corrosion Inhibition for Steel: Pyridine derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, suggesting their utility in protecting industrial equipment or structures from corrosion. This application is critical in industries such as oil and gas, where material durability is paramount (Ansari, Quraishi, & Singh, 2015).
Fluorescence and Photophysical Studies
- Fluorescent Properties: Studies on pyridine compounds, including their synthesis and photophysical evaluation, have demonstrated significant fluorescent properties, making them potential candidates for use in optical materials, sensors, or as fluorescent markers in biological research (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
5-N-(3-methoxyphenyl)pyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10;/h2-8,15H,1H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTBZCMPEIEAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CN=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

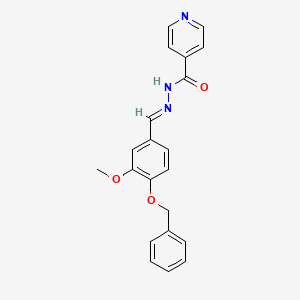
![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)

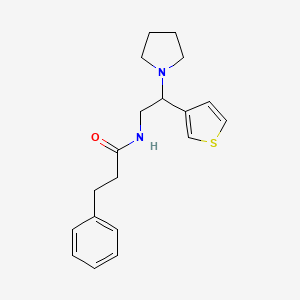
![N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2964021.png)
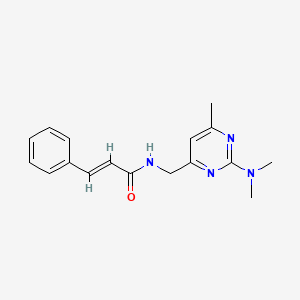
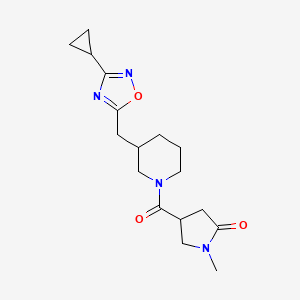
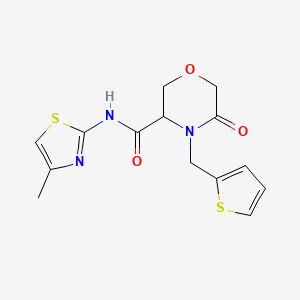
![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)
![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)
